Cas no 874908-12-0 (2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide)

2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide 化学的及び物理的性質
名前と識別子
-
- Benzoic acid,4-[2-[[1-[2-[(4-carboxybutyl)amino]phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxy-
- 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide
- 4-[2-[[1-[2-(4-carboxybutylamino)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid
- Benzoic acid,4-[2-[[1-[2-[(4-carboxybutyl)amino]phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-eth...
- Repaglinide M2 metabolite
- 4-[2-[[1-[2-[(4-Carboxybutyl)amino]phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid (ACI)
-
- インチ: 1S/C27H36N2O6/c1-4-35-24-16-19(12-13-21(24)27(33)34)17-25(30)29-23(15-18(2)3)20-9-5-6-10-22(20)28-14-8-7-11-26(31)32/h5-6,9-10,12-13,16,18,23,28H,4,7-8,11,14-15,17H2,1-3H3,(H,29,30)(H,31,32)(H,33,34)
- InChIKey: ZOMBGPVQRXZSGW-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(OCC)=CC(CC(NC(CC(C)C)C2C(NCCCCC(O)=O)=CC=CC=2)=O)=CC=1)O
計算された属性
- せいみつぶんしりょう: 484.25700
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 35
- 回転可能化学結合数: 15
- 複雑さ: 670
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5
- ひょうめんでんか: 0
- 互変異性体の数: 7
じっけんとくせい
- ゆうかいてん: 45-52?C
- PSA: 124.96000
- LogP: 5.36030
2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D297170-2mg |
2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide |
874908-12-0 | 2mg |
$500.00 | 2023-05-18 | ||
TRC | D297170-1mg |
2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide |
874908-12-0 | 1mg |
$ 269.00 | 2023-09-08 | ||
TRC | D297170-10mg |
2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide |
874908-12-0 | 10mg |
$2067.00 | 2023-05-18 | ||
TRC | D297170-5mg |
2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide |
874908-12-0 | 5mg |
$1229.00 | 2023-05-18 |
2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
2-Despiperidyl-2-(5-carboxypentylamine) Repaglinideに関する追加情報
Repaglinide: A Promising Antidiabetic Agent with Enhanced Therapeutic Potential
Repaglinide, a well-known antidiabetic agent, has been widely used for the management of type 2 diabetes mellitus (T2DM). The compound with CAS No 874908-12-0, specifically known as 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide, represents a novel modification of the parent drug, offering improved pharmacokinetic and pharmacodynamic properties. This article delves into the structural characteristics, mechanism of action, and recent advancements in the development of this compound.
Repaglinide belongs to the class of sulfonylureas, which are known for their ability to stimulate insulin secretion from pancreatic β-cells. The parent drug works by binding to the sulfonylurea receptor (SUR), thereby inhibiting the ATP-sensitive potassium channels (KATP) and promoting insulin release. However, traditional sulfonylureas are associated with limitations such as hypoglycemia and weight gain, which have prompted researchers to explore modified versions like 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide.
The CAS No 874908-12-0 compound introduces a structural modification by replacing the piperidine ring with a carboxypentylamine group. This alteration is expected to enhance solubility, bioavailability, and potentially reduce side effects. Recent studies have demonstrated that this modification improves the drug's ability to target specific isoforms of KATP, thereby optimizing insulin secretion without excessive hypoglycemic episodes.
Preclinical studies on 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide have shown promising results in animal models of diabetes. Researchers have reported enhanced glucose-lowering effects compared to the parent drug, along with a reduced risk of hypoglycemia. These findings suggest that the modified compound may offer a safer and more effective therapeutic option for patients with T2DM.
In addition to its improved pharmacological profile, the CAS No 874908-12-0 compound has shown potential in addressing other comorbidities associated with diabetes, such as cardiovascular diseases and neuropathy. Emerging research indicates that this compound may possess anti-inflammatory and neuroprotective properties, further expanding its therapeutic applications.
The development of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide represents a significant advancement in antidiabetic therapy. By leveraging structural modifications and cutting-edge research findings, this compound holds the promise of providing a more patient-friendly treatment option for managing diabetes and its complications.
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